molecular formula C20H20N4O3S B2794698 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1226437-90-6

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2794698
CAS RN: 1226437-90-6
M. Wt: 396.47
InChI Key: VNYSKCUNZBMVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Research has shown that derivatives similar to this compound, such as those involving benzothiazole and pyrimidine structures, exhibit significant antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized with the aim of finding new anticancer agents, displaying appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020). Additionally, compounds with structures incorporating thiazolopyrimidinones have been found to possess antimicrobial properties, suggesting potential for therapeutic applications in combating microbial diseases (Kerru et al., 2019).

Radiosynthesis for Imaging Applications

  • There has been interest in the radiosynthesis of related compounds for imaging purposes, such as the development of selective radioligands for positron emission tomography (PET) imaging. This involves the synthesis of compounds designed with a fluorine atom in their structure, facilitating labeling with fluorine-18 and enabling in vivo imaging (Dollé et al., 2008).

Synthesis of Novel Derivatives with Biological Applications

  • The synthesis of novel derivatives of this compound and similar molecules has been a focus of research due to their biological applications. For example, derivatives have been synthesized for their anti-inflammatory and analgesic properties, with some showing high inhibitory activity on cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Structural and Mechanistic Studies

  • Structural and mechanistic studies on compounds containing thiazolidinones and pyrimidines have been conducted to understand their chemical reactivity and potential applications. These studies involve the synthesis of compounds through various chemical reactions and their evaluation for different biological activities, such as antimicrobial and antitumor effects (Farouk et al., 2021).

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-14-8-6-13(7-9-14)16-10-19(26)24(12-21-16)11-18(25)23-20-22-15-4-2-3-5-17(15)28-20/h6-10,12H,2-5,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSKCUNZBMVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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